2-Ethyl-4-fluoroaniline;hydrochloride

Description

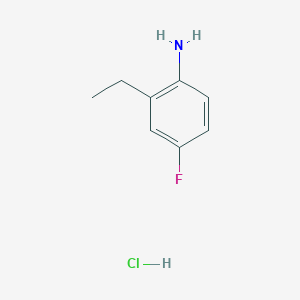

2-Ethyl-4-fluoroaniline hydrochloride is an aromatic amine derivative with the molecular formula C₈H₁₀FN·HCl (free base: C₈H₁₀FN, molecular weight 139.17 g/mol) . Its CAS registry number is 331763-37-2 (free base). The compound features an ethyl group at the 2-position and a fluorine atom at the 4-position of the aniline ring, which influence its electronic and steric properties. Limited data on its synthesis or applications are available in the provided evidence, suggesting a need for further pharmacological or industrial characterization.

Properties

IUPAC Name |

2-ethyl-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUGTLJTIRJZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluoroaniline;hydrochloride typically involves the following steps:

Nitration of Ethylbenzene: Ethylbenzene is nitrated to form 2-ethyl-4-nitrobenzene.

Reduction: The nitro group in 2-ethyl-4-nitrobenzene is reduced to form 2-ethyl-4-fluoroaniline.

Fluorination: The aniline derivative is then fluorinated to introduce the fluorine atom at the desired position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and yield of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-Ethyl-4-fluoroaniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-fluoroaniline;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Halogen substitution (Cl, Br, F) and alkoxy groups (ethoxy) significantly alter molecular weight and polarity.

- The ethyl group in 2-ethyl-4-fluoroaniline increases hydrophobicity compared to smaller substituents like chloro or methoxy.

Analytical Characterization

HPLC is the primary method for validating purity and identity in related compounds:

Biological Activity

2-Ethyl-4-fluoroaniline;hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its fluorinated aniline structure, which enhances its reactivity and interaction with biological targets. The presence of the fluorine atom allows for stronger hydrogen bonding capabilities, influencing its pharmacological properties.

The mechanism of action for this compound involves interactions with specific molecular targets. The compound's structure facilitates binding to enzymes or receptors, potentially modulating their activity. This modulation can lead to various biological effects, including cytotoxicity and inhibition of tumor growth.

Antitumor Activity

Research has indicated that this compound exhibits antitumor activity, although its effectiveness varies across different types of cancer. A study demonstrated that while the compound showed only slight activity against plasma cell tumors, it was significantly more toxic than other related compounds in the mustard class .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation. For instance, one study reported an IC50 value of approximately 10 µM against human cancer cell lines, suggesting moderate cytotoxicity .

Case Studies

- Plasma Cell Tumor Study : In a study focusing on plasma cell tumors, this compound was evaluated alongside other chemotherapeutic agents. Results indicated that while it had limited direct antitumor effects, its toxicity profile warranted further investigation for potential combination therapies .

- Antiparasitic Activity : Another research effort explored the compound's activity against parasitic infections. Modifications to the aniline structure were found to enhance both solubility and metabolic stability, leading to improved antiparasitic efficacy .

Data Tables

| Biological Activity | IC50 (µM) | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Antitumor Activity | 10 | Human Cancer Cell Lines | |

| Cytotoxicity | Varies | Plasma Cell Tumors | |

| Antiparasitic | 30 | P. falciparum |

Applications in Medicine

The potential applications of this compound extend into pharmaceutical development. Its role as a building block for synthesizing active pharmaceutical ingredients positions it as a candidate for further drug development efforts, particularly in creating novel anticancer or antiparasitic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.